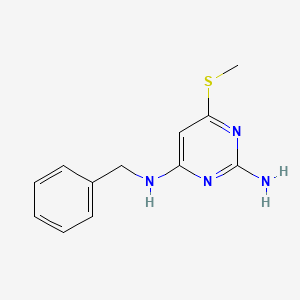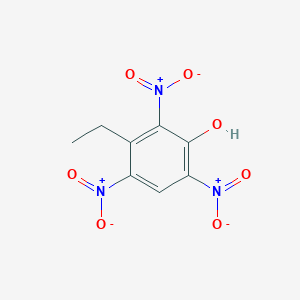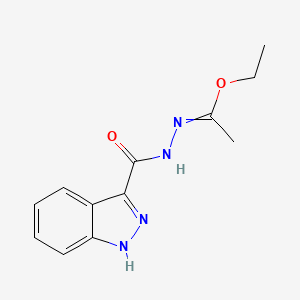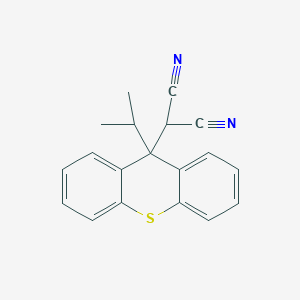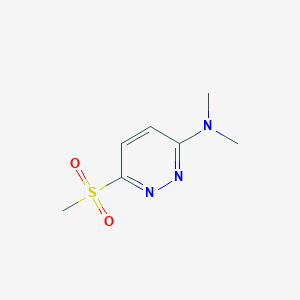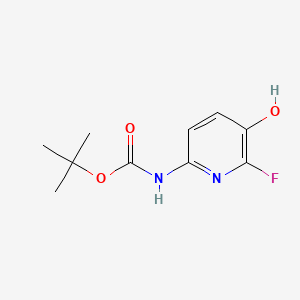
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.22 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-fluoro-5-hydroxypyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the carbamate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoro-substituted pyridine ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective transformations of other functional groups .
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity . The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
- tert-Butyl (4-fluoropyridin-2-yl)carbamate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
Comparison: tert-Butyl (6-fluoro-5-hydroxypyridin-2-yl)carbamate is unique due to the presence of both a fluoro and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to its analogs. The fluoro group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and further derivatization.
Properties
Molecular Formula |
C10H13FN2O3 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)13-7-5-4-6(14)8(11)12-7/h4-5,14H,1-3H3,(H,12,13,15) |
InChI Key |
TWNCIKCGZBGSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


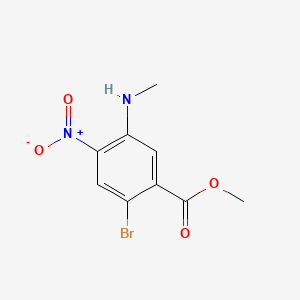
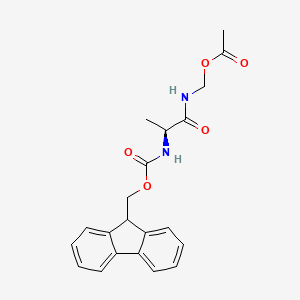
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14007071.png)

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007083.png)
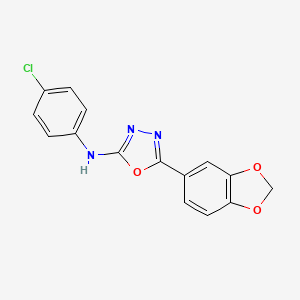
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)
